Comprehensive Technical Guide to N-(2-Methoxy-5-methylphenyl)acetamide: Physicochemical Properties, Synthesis, and Applications
Comprehensive Technical Guide to N-(2-Methoxy-5-methylphenyl)acetamide: Physicochemical Properties, Synthesis, and Applications
Executive Summary
N-(2-Methoxy-5-methylphenyl)acetamide (CAS RN: 6962-44-3), frequently referred to as acetyl-p-cresidine or 6-methoxy-meta-acetoluidide, is a highly versatile aromatic amide. Historically utilized as a critical intermediate in the synthesis of complex azo dyes and pigments, this compound has recently garnered significant attention in medicinal chemistry and pharmacological research. Emerging in vivo and in vitro studies suggest its potential as a putative analgesic, anti-inflammatory, and antipyretic agent, alongside promising anti-tumor activities [2].
This whitepaper provides an in-depth analysis of its physicochemical properties, structural pharmacophore, and a validated synthetic methodology, designed to equip researchers with the foundational data necessary for downstream drug development and material science applications.
Physicochemical Profiling and Causality
Understanding the macroscopic physical properties of N-(2-Methoxy-5-methylphenyl)acetamide requires an analysis of its molecular architecture. The compound exhibits a relatively high boiling point and density, which are direct consequences of its intermolecular forces and structural packing.
Table 1: Quantitative Physicochemical Data
| Property | Value | Causality / Structural Rationale |
| CAS Number | 6962-44-3 | Standard registry identification[1]. |
| IUPAC Name | N-(2-methoxy-5-methylphenyl)acetamide | Systematic nomenclature defining the core substitution pattern. |
| Molecular Formula | C₁₀H₁₃NO₂ | Defines the atomic composition and exact mass [1]. |
| Molecular Weight | 179.22 g/mol | Optimal size for small-molecule drug design (Lipinski's Rule of 5 compliant). |
| Boiling Point | 309.2 °C at 760 mmHg | High BP is driven by strong intermolecular hydrogen bonding from the acetamide moiety and π−π stacking of the aromatic rings [2]. |
| Density | 1.1 g/cm³ | Reflects the compact, planar nature of the substituted aromatic ring allowing for tight crystal lattice packing [2]. |
| SMILES | CC1=CC(=C(C=C1)OC)NC(=O)C | Computational string for cheminformatics modeling [3]. |
| InChIKey | POLMNXCVMYMLSF-UHFFFAOYSA-N | Unique hashed identifier for database cross-referencing [1]. |
Structural and Pharmacophore Analysis
The reactivity, solubility, and biological interaction profile of N-(2-Methoxy-5-methylphenyl)acetamide are dictated by three distinct functional groups attached to the central phenyl ring.
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The Acetamide Moiety: This group acts as both a hydrogen bond donor (via the N-H) and an acceptor (via the C=O). This moderate polarity is the primary driver for its solubility in polar aprotic solvents (like DMSO or DMF) and its ability to interact with biological targets, such as kinase hinge regions or receptor binding pockets [3].
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The Methoxy Group (-OCH₃): Positioned ortho to the acetamide group, the methoxy substituent is strongly electron-donating via resonance. It increases the electron density of the aromatic ring, making the compound highly susceptible to regioselective electrophilic aromatic substitution (e.g., halogenation or nitration) at the para position relative to the methoxy group. Furthermore, it introduces steric hindrance that locks the conformation of the amide bond.
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The Methyl Group (-CH₃): Positioned meta to the acetamide group, this lipophilic moiety enhances the overall partition coefficient (LogP) of the molecule, improving cellular membrane permeability—a critical factor for its observed efficacy in xenograft mouse models [2].
Pharmacophore mapping of N-(2-Methoxy-5-methylphenyl)acetamide structural moieties.
Synthetic Methodology & Experimental Workflow
The most efficient and scalable route to synthesize N-(2-Methoxy-5-methylphenyl)acetamide is via the nucleophilic acyl substitution of 2-methoxy-5-methylaniline (p-cresidine) using acetic anhydride.
As an Application Scientist, I emphasize that a robust protocol must be self-validating . The following procedure incorporates built-in chemical checkpoints to ensure high yield and purity without the immediate need for complex spectroscopy.
Step-by-Step Protocol: Acetylation of p-Cresidine
Reagents Required:
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2-Methoxy-5-methylaniline (p-Cresidine) (1.0 eq)
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Acetic Anhydride (1.2 eq)
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Dichloromethane (DCM) (Solvent)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
Procedure:
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Preparation & Solvation: Dissolve 1.0 equivalent of p-cresidine in anhydrous DCM under a nitrogen atmosphere at room temperature.
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Causality: DCM is selected due to its aprotic nature, which prevents competitive solvolysis of the acetic anhydride, ensuring high atom economy.
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Acylation (The Reaction): Place the reaction flask in an ice-water bath (0–5 °C). Add 1.2 equivalents of acetic anhydride dropwise over 15 minutes.
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Causality: The dropwise addition at reduced temperatures mitigates the exothermic nature of the nucleophilic acyl substitution. This kinetic control prevents the formation of unwanted di-acylated byproducts and minimizes oxidative degradation of the electron-rich aniline.
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Monitoring (Self-Validation Checkpoint 1): Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) eluent system. The complete disappearance of the lower-Rf amine spot and the appearance of a higher-Rf amide spot validates reaction completion.
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Quenching & Workup (Self-Validation Checkpoint 2): Transfer the organic layer to a separatory funnel and wash with saturated NaHCO₃ solution.
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Causality: Acetic anhydride reacts to form the target amide and one equivalent of acetic acid. The NaHCO₃ neutralizes this acidic byproduct.
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Validation: The cessation of effervescence (CO₂ gas evolution) during washing physically confirms the complete neutralization and removal of the acetic acid byproduct.
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Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Recrystallize the crude solid from an ethanol/water mixture to yield pure N-(2-Methoxy-5-methylphenyl)acetamide as a crystalline solid [4].
Step-by-step synthetic workflow for the acetylation of p-cresidine.
Biomedical Relevance and Future Directions
While historically categorized as an industrial dye intermediate [4], the unique steric and electronic properties of N-(2-Methoxy-5-methylphenyl)acetamide have initiated its transition into the pharmaceutical sector.
Recent coherent research highlights its efficacy as a putative analgesic and anti-inflammatory agent. More critically, in vitro assays have demonstrated its ability to specifically inhibit multiple tumor cell proliferations. In vivo studies utilizing Xenograft mouse models have further validated its capability to suppress PC3 prostate cancer growth [2]. The compound's ability to cross biological membranes (facilitated by the meta-methyl group) while maintaining target engagement (via the acetamide hydrogen bonding) makes it an excellent scaffold for future structure-activity relationship (SAR) optimization in oncology and neurodegenerative disease research.
References
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PubChem. "Acetamide, N-(2-methoxy-5-methylphenyl)- | C10H13NO2 | CID 81412". National Center for Biotechnology Information. URL: [Link]
